molecular formula C16H11Cl3N2O4S B13808653 5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid

5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13808653
M. Wt: 433.7 g/mol
InChI Key: VXQAULOGWBAZMV-UHFFFAOYSA-N
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Description

5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a phenoxy group, which contribute to its unique chemical properties.

Properties

Molecular Formula

C16H11Cl3N2O4S

Molecular Weight

433.7 g/mol

IUPAC Name

5-chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H11Cl3N2O4S/c17-8-1-3-12(10(5-8)15(23)24)20-16(26)21-14(22)7-25-13-4-2-9(18)6-11(13)19/h1-6H,7H2,(H,23,24)(H2,20,21,22,26)

InChI Key

VXQAULOGWBAZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as pyridine.

    Coupling with 5-chloro-2-aminobenzoic acid: The phenoxyacetyl intermediate is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Shares a similar phenoxy structure but lacks the carbamothioylamino group.

    2,4-Dichlorophenoxyacetic acid: A simpler compound with herbicidal properties.

Uniqueness

5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its complex structure, which imparts distinct chemical and biological properties

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